molecular formula C14H14N4O2S2 B2381794 1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-sulfonamide CAS No. 1795476-59-3

1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-sulfonamide

Cat. No.: B2381794
CAS No.: 1795476-59-3
M. Wt: 334.41
InChI Key: UAXJLVCJSZGULD-UHFFFAOYSA-N
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Description

1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-sulfonamide is a complex organic compound that features a thiazole ring, a pyrazole ring, and a sulfonamide group. This compound is of interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmaceuticals.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-sulfonamide typically involves multi-step reactions starting from commercially available precursorsThe reaction conditions often involve the use of solvents like ethanol or dimethyl sulfoxide (DMSO) and catalysts such as palladium on carbon (Pd/C) under controlled temperatures and pressures .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often using automated reactors and continuous flow systems to ensure consistent production. Quality control measures are implemented to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-sulfonamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Hydrogen peroxide, potassium permanganate.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Catalysts: Palladium on carbon (Pd/C), platinum oxide (PtO2).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of amines or alcohols.

Scientific Research Applications

1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-sulfonamide has several scientific research applications:

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1-methyl-N-(2-(2-methylthiazol-4-yl)phenyl)-1H-pyrazole-4-sulfonamide is unique due to its specific combination of functional groups and the resulting biological activities.

Properties

IUPAC Name

1-methyl-N-[2-(2-methyl-1,3-thiazol-4-yl)phenyl]pyrazole-4-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14N4O2S2/c1-10-16-14(9-21-10)12-5-3-4-6-13(12)17-22(19,20)11-7-15-18(2)8-11/h3-9,17H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAXJLVCJSZGULD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC(=CS1)C2=CC=CC=C2NS(=O)(=O)C3=CN(N=C3)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14N4O2S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

334.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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